Lenalidomide-PEG4-C2-azide
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Overview
Description
Lenalidomide-PEG4-C2-azide is a functionalized cereblon ligand used in proteolysis-targeting chimeras (PROTACs) research and development. This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands . It is part of a range of functionalized tool molecules designed for targeted protein degradation (TPD) research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG4-C2-azide involves multiple steps. The initial step typically includes the preparation of the lenalidomide core structure, followed by the attachment of the PEG4 linker and the azide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-purity reagents and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG4-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole linkages.
Reduction Reactions: The nitro precursor of lenalidomide can be reduced to form the amine derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of nitro groups.
Major Products Formed
Substitution Reactions: The major product formed is a triazole-linked conjugate.
Reduction Reactions: The major product is the amine derivative of lenalidomide.
Scientific Research Applications
Lenalidomide-PEG4-C2-azide has a wide range of scientific research applications, including:
Mechanism of Action
Lenalidomide-PEG4-C2-azide exerts its effects by acting as a molecular glue that facilitates the degradation of target proteins. It binds to cereblon, an E3 ubiquitin ligase, and recruits target proteins for ubiquitination and subsequent proteasomal degradation . This targeted protein degradation mechanism is crucial for its therapeutic efficacy in treating various cancers .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An immunomodulatory drug with anti-angiogenic properties.
Pomalidomide: A thalidomide analog with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide-PEG4-C2-azide is unique due to its PEG4 linker and terminal azide group, which allow for versatile conjugation to various target protein ligands. This makes it a valuable tool in PROTACs research and targeted protein degradation studies .
Properties
Molecular Formula |
C23H32N6O7 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
3-[7-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H32N6O7/c24-28-26-7-9-34-11-13-36-15-14-35-12-10-33-8-6-25-19-3-1-2-17-18(19)16-29(23(17)32)20-4-5-21(30)27-22(20)31/h1-3,20,25H,4-16H2,(H,27,30,31) |
InChI Key |
JVIFCFODODZOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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